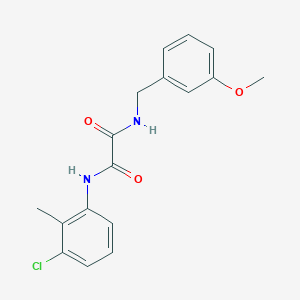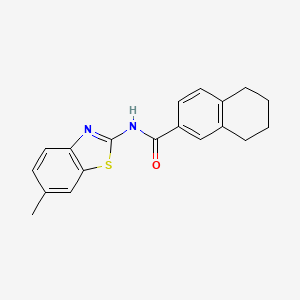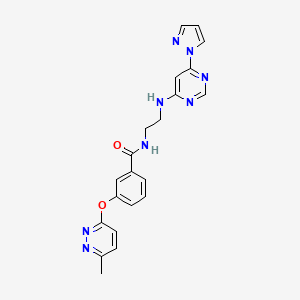![molecular formula C14H24ClN3O B2688921 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide CAS No. 2418675-84-8](/img/structure/B2688921.png)
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide, also known as LUF6000, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. LUF6000 belongs to the class of pyrazolylacetamides and has shown promising results in preclinical studies for the treatment of various diseases.
作用机制
The mechanism of action of 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide is not fully understood, but it is believed to act by inhibiting various molecular targets involved in cancer, inflammation, and neurological disorders. 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer progression and inflammation. 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the production of beta-amyloid peptides in Alzheimer's disease.
Biochemical and Physiological Effects
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). In inflammation research, 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological research, 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has been shown to inhibit the aggregation of beta-amyloid peptides and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide also has a well-defined chemical structure, which makes it easy to characterize and study. However, 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has some limitations for lab experiments, including its high cost and limited availability. 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide is a novel compound, and its synthesis method is complex, which makes it difficult to produce in large quantities.
未来方向
There are several future directions for the research of 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide. In cancer research, 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide could be further studied for its potential as a combination therapy with other anticancer drugs. In inflammation research, 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide could be studied for its potential in treating chronic inflammatory diseases, such as rheumatoid arthritis. In neurological research, 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide could be further studied for its potential in treating other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide and its potential side effects.
合成方法
The synthesis of 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide involves a multistep process that starts with the reaction of 1,5-dimethylpyrazole with chloroacetyl chloride to form 1-(chloroacetyl)-1,5-dimethylpyrazole. This intermediate is then reacted with 2,2-dimethylbutylamine to form 2-chloro-N-(2,2-dimethylbutyl)-1,5-dimethylpyrazole-3-acetamide. The final step involves the reaction of this intermediate with methyl iodide to form 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide. The synthesis method for 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has been optimized to achieve high yields and purity.
科学研究应用
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological research, 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide has shown potential for the treatment of Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides.
属性
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClN3O/c1-6-14(3,4)10-18(13(19)8-15)9-12-7-11(2)17(5)16-12/h7H,6,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWXYZOAFWIYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(CC1=NN(C(=C1)C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)





![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)


![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)